molecular formula C31H32O8 B13066604 tiegusanin L

tiegusanin L

Cat. No.: B13066604
M. Wt: 532.6 g/mol
InChI Key: ZUSDJUTXFWPDCB-UCZNXJLISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiegusanin L involves several steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most of the compound being obtained through extraction from natural sources. Advances in synthetic chemistry may eventually lead to more efficient industrial production methods .

Chemical Reactions Analysis

Types of Reactions

Tiegusanin L undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Tiegusanin L has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tiegusanin L involves its interaction with specific molecular targets and pathways. For example, it may inhibit viral replication by interfering with viral enzymes or proteins. Additionally, its antioxidant properties may protect cells from oxidative damage by scavenging free radicals .

Properties

Molecular Formula

C31H32O8

Molecular Weight

532.6 g/mol

IUPAC Name

[(8R,9R,10R)-5-hydroxy-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C31H32O8/c1-17-13-20-14-23-29(38-16-37-23)30(35-4)25(20)26-21(15-22(32)28(34-3)31(26)36-5)27(18(17)2)39-24(33)12-11-19-9-7-6-8-10-19/h6-12,14-15,17-18,27,32H,13,16H2,1-5H3/b12-11+/t17-,18-,27-/m1/s1

InChI Key

ZUSDJUTXFWPDCB-UCZNXJLISA-N

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@H]1C)OC(=O)/C=C/C5=CC=CC=C5)O)OC)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C=CC5=CC=CC=C5)O)OC)OC)OC)OCO3

Origin of Product

United States

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